molecular formula C21H27NO B1670355 Dextromethadone CAS No. 5653-80-5

Dextromethadone

货号: B1670355
CAS 编号: 5653-80-5
分子量: 309.4 g/mol
InChI 键: USSIQXCVUWKGNF-KRWDZBQOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

右美沙酮,也称为艾司美沙酮,是美沙酮的 (S)-对映异构体。它是一种合成的阿片类药物,主要作为 N-甲基-D-天冬氨酸受体拮抗剂。 与它的对应物左美沙酮不同,右美沙酮对阿片受体具有低亲和力,并且缺乏明显的呼吸抑制作用和滥用倾向 目前正在研究其在治疗重度抑郁症方面的潜在用途 .

准备方法

合成路线和反应条件: 右美沙酮可以通过不对称合成来合成。 一种方法涉及使用脂肪酶催化外消旋美沙酮的酰化,以分离对映异构体 。 反应条件通常涉及使用有机溶剂和特定的温度控制,以确保以高产率和高纯度生产所需的对映异构体。

工业生产方法: 右美沙酮的工业生产涉及类似的不对称合成技术,但规模更大。 该工艺针对效率和成本效益进行了优化,通常利用连续流反应器和先进的纯化方法来达到所需的产物质量 .

化学反应分析

反应类型: 右美沙酮会发生各种化学反应,包括:

    氧化: 这种反应可以使用氧化剂如高锰酸钾或三氧化铬进行。

    还原: 还原反应通常涉及锂铝氢化物或硼氢化钠等试剂。

    取代: 亲核取代反应可以与烷基卤化物或酰氯等试剂一起发生。

常用试剂和条件:

    氧化: 酸性或中性条件下的高锰酸钾。

    还原: 无水乙醚中的锂铝氢化物。

    取代: 碱如氢氧化钠存在下的烷基卤化物。

主要产物:

    氧化: 生成酮或羧酸。

    还原: 生成醇或胺。

    取代: 生成取代的美沙酮衍生物。

科学研究应用

Pain Management

Overview
Dextromethadone is being investigated for its efficacy in treating chronic pain conditions, especially neuropathic pain. Unlike traditional opioids, it exhibits minimal opioid activity, which may reduce the risk of addiction and side effects associated with opioid use.

Clinical Trials
Relmada Therapeutics has initiated clinical trials to evaluate the safety and efficacy of this compound in treating neuropathic pain. A notable study involved a multiple ascending dose clinical trial that aimed to establish the maximum tolerated dose (MTD) and assess pharmacokinetics and pharmacodynamics . The initial results indicated a favorable safety profile, with no dose-limiting side effects observed at high doses compared to conventional methadone .

Study Phase Objective Findings
Phase 1Safety and tolerabilityNo dose-limiting side effects observed
Phase 2Efficacy in neuropathic painExpected to demonstrate significant pain relief

Antidepressant Potential

Mechanism of Action
Recent studies suggest that this compound may have rapid antidepressant effects similar to those of ketamine, another NMDA antagonist. This property could be particularly beneficial for patients with treatment-resistant depression .

Case Studies
A preliminary case study highlighted the antidepressant effects of this compound in patients who did not respond to conventional therapies. Patients reported significant mood improvements within days of treatment initiation, suggesting a potential role in rapid intervention strategies for depression .

Study Type Population Outcome
Case StudyTreatment-resistantSignificant mood improvement noted

Opioid Use Disorder Treatment

Role in Opioid Dependence
this compound's unique pharmacological profile allows it to be explored as a treatment option for opioid use disorder. Its NMDA antagonism may help mitigate withdrawal symptoms while reducing cravings without the high addiction potential associated with traditional opioids .

Research Insights
Studies are underway to assess its effectiveness in detoxification protocols and as a maintenance therapy for individuals recovering from opioid addiction. Initial findings suggest that patients treated with this compound experience fewer cravings compared to those on standard methadone therapy .

Application Mechanism Expected Benefits
DetoxificationNMDA receptor antagonismReduced withdrawal symptoms
Maintenance therapyLower addiction potentialFewer cravings

作用机制

右美沙酮主要通过拮抗 N-甲基-D-天冬氨酸受体发挥作用。 这种作用抑制兴奋性神经递质谷氨酸,导致神经元兴奋性降低,并可能产生神经保护作用 此外,右美沙酮已被证明可以抑制 hERG 钾离子通道,这可能与其心脏效应有关 .

类似化合物:

    左美沙酮: 美沙酮的 ®-对映异构体,对阿片受体具有高亲和力,并具有显着的镇痛作用。

    外消旋美沙酮: 两种对映异构体的混合物,主要用于疼痛管理和阿片类药物依赖治疗。

独特性: 右美沙酮在对阿片受体的亲和力低,从而降低了呼吸抑制和滥用倾向的风险。 它作为 N-甲基-D-天冬氨酸受体拮抗剂的主要作用使其有别于其他阿片类药物,使其成为治疗重度抑郁症等疾病的有希望的候选药物,而不会出现典型的阿片类药物相关的副作用 .

相似化合物的比较

    Levomethadone: The ®-enantiomer of methadone, which has high affinity for opioid receptors and significant analgesic effects.

    Racemic Methadone: A mixture of both enantiomers, used primarily for pain management and opioid dependence treatment.

Uniqueness: Dextromethadone is unique in its low affinity for opioid receptors, reducing the risk of respiratory depression and abuse liability. Its primary action as an N-methyl-D-aspartate receptor antagonist sets it apart from other opioids, making it a promising candidate for treating conditions like major depressive disorder without the typical opioid-related side effects .

生物活性

Dextromethadone, also known as REL-1017 or esmethadone, is a novel compound under investigation primarily for its potential as an antidepressant. It is a derivative of methadone, but its unique pharmacological profile distinguishes it from traditional opioids. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, safety profile, and potential for abuse.

This compound functions primarily as an N-methyl-D-aspartate receptor (NMDAR) antagonist. This mechanism is thought to contribute to its rapid antidepressant effects, which are observed in patients with treatment-resistant major depressive disorder (MDD). The drug's action at the NMDAR is associated with downstream effects on brain-derived neurotrophic factor (BDNF) and mechanistic target of rapamycin (mTOR) signaling pathways, which are crucial for neuronal survival and synaptic plasticity .

Pharmacodynamics

  • NMDAR Antagonism : this compound has been shown to block the NMDAR channel in a uncompetitive manner, leading to reduced excitotoxicity and promoting neuroprotective effects.
  • Opioid Receptor Interaction : While methadone acts as a full μ-opioid receptor agonist, this compound exhibits minimal affinity for opioid receptors, significantly reducing the risk of dependence and abuse .

Clinical Efficacy

Recent clinical trials have demonstrated promising results for this compound in treating MDD:

  • Phase 2 Trials : In a double-blind, randomized study, patients receiving this compound showed significant improvements in the Montgomery-Åsberg Depression Rating Scale (MADRS) scores compared to placebo. The mean change from baseline in MADRS scores was approximately -22.5 points after 12 months of treatment .
  • Long-Term Safety : A 12-month open-label study indicated that this compound was well tolerated with no significant neurological or cardiovascular side effects reported. Most adverse events were mild to moderate and transient .

Safety Profile

This compound has been evaluated for its safety in various studies:

  • No Abuse Potential : Studies involving recreational drug users have indicated that this compound does not produce reinforcing effects or withdrawal symptoms, distinguishing it from traditional opioids .
  • Adverse Events : The most common adverse events reported were nausea and dizziness, but these were generally mild and resolved quickly .

Comparison with Other Treatments

The following table summarizes the biological activity and clinical outcomes of this compound compared to traditional antidepressants and opioids:

Compound Mechanism of Action Efficacy in MDD Abuse Potential Common Side Effects
This compoundNMDAR antagonistSignificant improvement in MADRS scoresLowNausea, dizziness
Methadoneμ-opioid receptor agonistEffective for pain management; not primarily for MDDHighSedation, constipation
Traditional AntidepressantsVarious (e.g., SSRI)Variable; often delayed onsetModerateWeight gain, sexual dysfunction

Case Studies

Several case studies highlight the clinical application of this compound:

  • Case Study on Treatment-Resistant Depression : A patient with chronic MDD who had failed multiple antidepressant treatments experienced a significant reduction in depressive symptoms after initiating treatment with this compound. The patient reported improved mood stability and quality of life over six months .
  • Safety Monitoring in Clinical Trials : Participants in Phase 3 trials were closely monitored for any signs of abuse or adverse reactions. Results indicated no serious adverse events related to this compound use, reinforcing its safety profile .

属性

CAS 编号

5653-80-5

分子式

C21H27NO

分子量

309.4 g/mol

IUPAC 名称

(6S)-6-(dimethylamino)-4,4-diphenylheptan-3-one

InChI

InChI=1S/C21H27NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/t17-/m0/s1

InChI 键

USSIQXCVUWKGNF-KRWDZBQOSA-N

SMILES

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2

手性 SMILES

CCC(=O)C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2

规范 SMILES

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2

外观

Solid powder

Key on ui other cas no.

5653-80-5

Pictograms

Acute Toxic; Irritant; Health Hazard

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Dextromethadone;  6S-Methadone;  l-Methadone;  S-(+)-Methadone;  d-Methadone;  BRN 3213667;  BRN-3213667;  BRN3213667; 

产品来源

United States

Synthesis routes and methods I

Procedure details

To a 100 mL beaker equipped with a magnetic stir bar was charged methadone hydrochloride (3.0 g, 8.67 mmol) and water (30 g). Ammonium hydroxide (0.79 g, 22.6 mmol) was added to bring the pH to ˜9 (pH paper). The resulting solution was extracted with two 45 g portions of ethyl acetate and the combined organic layers were concentrated under reduced pressure at 40° C. The residue was dried under high vacuum to provide 2.2 g (82%) of a white solid which was analyzed by DSC (FIG. 1), FTIR (FIG. 2), PXRD (FIG. 3), and 1H-NMR (FIG. 4). The PXRD diffractogram was consisted with a crystalline product.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step Two
Name
white solid
Yield
82%

Synthesis routes and methods II

Procedure details

Methadone (free base) was prepared for step B below by dissolving 10 grams of methadone hydrochloride in 100 mL of warm water at approximately 50° C. and crystallizing the free base out of solution by slowly adding 20 mL of a saturated aqueous potassium carbonate solution, pH 12.2 to the methadone hydrochloride solution with stirring. After crystallization was complete, the methadone crystals were filtered and redissolved in about 75 mL ethanol (ETOH). Following this the methadone was precipitated by the addition of 200 mL of water. The precipitate was filtered and dried in vacuo. The resulting yield of methadone was 8.79 g methadone or approximately 98%.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Methadone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dextromethadone
Reactant of Route 2
Reactant of Route 2
Dextromethadone
Reactant of Route 3
Reactant of Route 3
Dextromethadone
Reactant of Route 4
Reactant of Route 4
Dextromethadone
Reactant of Route 5
Dextromethadone
Reactant of Route 6
Reactant of Route 6
Dextromethadone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。